Spirostan, |A-D-glucopyranoside deriv
説明
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特性
分子式 |
C39H62O14 |
|---|---|
分子量 |
754.9 g/mol |
IUPAC名 |
(3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C39H62O14/c1-18-8-13-38(48-17-18)20(3)39(47)26(53-38)15-37(46)24-7-6-21-14-22(9-11-35(21,4)23(24)10-12-36(37,39)5)50-34-32(30(44)28(42)25(16-40)51-34)52-33-31(45)29(43)27(41)19(2)49-33/h6,18-20,22-34,40-47H,7-17H2,1-5H3/t18-,19+,20-,22+,23+,24-,25-,26+,27+,28-,29-,30+,31-,32-,33?,34-,35+,36+,37-,38-,39-/m1/s1 |
InChIキー |
DGFVATVOFRGGFO-RIADBMNXSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)OC8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)O)C)OC1 |
正規SMILES |
CC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)O)C)OC1 |
製品の起源 |
United States |
The Pharmacological Architecture of Spirostan Glucopyranoside Derivatives: An In Vitro Biological Activity Guide
Executive Summary
Spirostan glucopyranoside derivatives—a prominent subclass of steroidal saponins—represent a highly versatile scaffold in modern pharmacognosy and oncology[1]. Characterized by a lipophilic spirostane aglycone linked to hydrophilic glucopyranoside-rich sugar moieties, these amphiphilic molecules exhibit potent in vitro biological activities, most notably profound cytotoxicity against human carcinoma cell lines[2][3].
As drug development pivots toward targeted, natural-product-derived therapeutics, understanding the precise structure-activity relationships (SAR) and apoptotic signaling cascades of these compounds is critical. This whitepaper provides a comprehensive, causality-driven analysis of their in vitro biological activities, detailing mechanistic pathways, structural dependencies, and self-validating experimental protocols for robust laboratory evaluation.
Structural Biology & Structure-Activity Relationship (SAR)
The biological efficacy of spirostan glucopyranosides is not coincidental; it is strictly governed by their molecular architecture. The core structure consists of a hexacyclic spirostane skeleton (rings A-F) attached to a saccharide chain, typically at the C-3 position[4].
Causality of Cytotoxicity: The Amphiphilic Mechanism
The mechanism of cellular interaction is fundamentally driven by the molecule's amphiphilicity. The hydrophobic spirostane aglycone readily intercalates into the phospholipid bilayer of cell membranes. Simultaneously, the bulky, hydrophilic glucopyranoside chain interacts with extracellular domains of membrane receptors or induces steric hindrance that alters membrane curvature[1]. This dual action leads to altered membrane permeability, lipid raft disruption, and subsequent internalization of the molecule, triggering intracellular stress responses.
Key Structural Determinants
-
Sugar Chain Complexity: Cytotoxicity is highly sensitive to the monosaccharide composition and linkage sequence. Saponins with a linear or branched chain of three to four sugars (e.g., containing α -L-rhamnopyranosyl or β -D-xylopyranosyl residues linked to the core glucopyranoside) often show optimal activity[3][5]. Removal of the sugar moiety (yielding the free sapogenin) typically results in a drastic loss of in vitro solubility and a corresponding drop in cytotoxicity[1].
-
C-25 Stereochemistry: The spatial orientation at C-25 (25R vs. 25S) subtly impacts the molecule's ability to pack within the lipid bilayer. For instance, (25S)-spirostan derivatives isolated from Asparagus oligoclonos demonstrated potent cytotoxicity comparable to carboplatin[5].
-
Hydroxylation Patterns: The presence of hydroxyl groups at specific positions (e.g., C-17 or C-27) on the aglycone enhances hydrogen bonding with target proteins, significantly amplifying anti-proliferative and anti-inflammatory effects[6].
Primary In Vitro Biological Activities
Cytotoxicity and Apoptosis Induction
The most rigorously documented in vitro activity of spirostan glucopyranosides is their ability to induce programmed cell death (apoptosis) in malignant cells (e.g., A549 lung, HeLa cervical, and MCF-7 breast cancer lines)[2][3].
Unlike necrotic agents that cause cell lysis and severe inflammation, these derivatives trigger apoptosis via the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They actively suppress the PI3K/AKT/mTOR survival pathway, leading to the downregulation of anti-apoptotic proteins (Bcl-2) and the upregulation of pro-apoptotic proteins (Bax)[7]. This mitochondrial dysfunction results in the release of cytochrome c and the sequential activation of Caspase-9 and Caspase-3, culminating in DNA fragmentation[7]. Furthermore, derivatives like dioscin are known to generate Reactive Oxygen Species (ROS), which act as upstream triggers for this apoptotic cascade[2].
Fig 1. Mechanistic pathway of spirostan glucopyranoside-induced apoptosis in cancer cells.
Anti-inflammatory and Antimicrobial Activities
Beyond oncology, these compounds exhibit significant anti-inflammatory properties by inhibiting nitric oxide (NO) production and suppressing the NF- κ B signaling pathway[6][7]. Additionally, specific spirostane glycosides isolated from Allium species (e.g., Persian leek) have demonstrated potent in vitro antifungal activity against pathogens like Botrytis cinerea and antileishmanial effects against Leishmania major promastigotes[8][9]. They also act as inhibitors of cAMP phosphodiesterase, regulating intracellular secondary messenger signaling[4].
Quantitative Data Summary
The following table synthesizes the in vitro cytotoxic efficacy of key spirostan glucopyranoside derivatives across standard human cancer cell lines.
| Compound Name | Source Plant | Target Cell Line | IC 50 Value | Primary Mechanism | Ref. |
| Aspaoligonin B | Asparagus oligoclonos | A549 (Lung) | 2.05 µg/mL | Cytotoxicity / Growth Inhibition | [5] |
| Dioscin | Dioscorea spp. | HeLa (Cervical) | ~1.5 µM | Apoptosis / ROS Generation | [2] |
| Tupichinin A | Tupistra chinensis | HL-60 (Leukemia) | < 1.0 µM | Apoptosis | [2] |
| Compound 17 * | Tupistra chinensis | HepG2 (Liver) | 6.6 µM | Anti-proliferation | [6] |
| Persicoside A | Allium ampeloprasum | L. major (Parasite) | < 50 µg/mL | Antileishmanial Activity | [9] |
*Compound 17: 5 β -spirost-25(27)-en-1 β ,3 β -diol-3-O- β -D-glucopyranosyl-(1→4)- β -D-glucopyranoside.
Standardized In Vitro Experimental Protocols
To ensure scientific integrity and reproducibility, the evaluation of spirostan glucopyranosides must follow a self-validating experimental triad: (1) Metabolic Viability → (2) Apoptotic Confirmation → (3) Molecular Mechanism . Relying on a single assay (e.g., MTT alone) is insufficient, as it cannot differentiate between programmed cell death, metabolic stalling, or non-specific necrosis.
Protocol 1: Cell Viability Assessment (MTT/CCK-8 Assay)
Rationale: Establishes the baseline IC 50 by measuring mitochondrial dehydrogenase activity, a direct proxy for the number of viable cells.
-
Seeding: Seed target cells (e.g., A549) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO 2 .
-
Treatment: Dissolve the spirostan glucopyranoside in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity). Treat cells with a concentration gradient (e.g., 0.1, 1, 5, 10, 50 µM) for 24, 48, and 72 h.
-
Incubation: Add 10 µL of CCK-8 reagent (or MTT solution) to each well. Incubate for 2-4 h.
-
Quantification: Measure absorbance at 450 nm (for CCK-8) or 570 nm (for MTT formazan dissolved in DMSO) using a microplate reader. Calculate IC 50 using non-linear regression.
Protocol 2: Apoptosis Validation (Annexin V-FITC/PI Flow Cytometry)
Rationale: Validates that the loss of viability observed in Protocol 1 is due to apoptosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).
-
Harvesting: Treat cells with the compound at 0.5 × , 1 × , and 2 × IC 50 for 24 h. Harvest cells using EDTA-free trypsin (EDTA can chelate Ca 2+ , which is required for Annexin V binding).
-
Washing & Binding: Wash cells twice with cold PBS. Resuspend 1×105 cells in 100 µL of 1 × Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Quadrant analysis will differentiate viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), and late apoptotic (Annexin+/PI+) populations.
Protocol 3: Mechanistic Profiling (Western Blotting)
Rationale: Provides the definitive molecular proof of the pathway activated by the compound, confirming the cleavage of executioner caspases[7].
-
Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 min at 4°C to collect the supernatant.
-
Electrophoresis: Quantify protein (BCA assay). Load 30 µg of protein per lane on a 10-12% SDS-PAGE gel. Transfer to a PVDF membrane.
-
Immunoblotting: Block with 5% non-fat milk. Probe with primary antibodies against Caspase-9, Cleaved Caspase-3, Bax, Bcl-2, and β -actin (loading control) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 h. Visualize using ECL substrate and a chemiluminescence imaging system.
Fig 2. Self-validating in vitro screening workflow for evaluating steroidal saponin cytotoxicity.
Conclusion
Spirostan glucopyranoside derivatives are structurally privileged molecules that offer a vast landscape for therapeutic discovery. Their in vitro biological activities are intrinsically tied to their amphiphilic nature and specific stereochemical configurations. By employing rigorous, self-validating in vitro workflows—spanning metabolic viability to precise molecular immunoblotting—researchers can accurately map the apoptotic and anti-inflammatory pathways of these compounds, accelerating their transition from natural product isolates to viable preclinical drug candidates.
References
-
Steroidal Saponins and Cell Death in Cancer IntechOpen (2015). URL: [Link]
-
Cytotoxic Steroidal Saponins from the Rhizomes of Asparagus oligoclonos Journal of Natural Products - ACS Publications (2005). URL:[Link]
-
Saponins as cytotoxic agents: a review Phytochemistry Reviews / PMC - NIH (2010). URL:[Link]
-
Steroidal Saponins from the Genus Smilax and Their Biological Activities Natural Products and Bioprospecting / PMC - NIH (2017). URL:[Link]
-
Synthesis of novel spirostanic saponins and their cytotoxic activity Bioorganic & Medicinal Chemistry / ResearchGate (2008). URL:[Link]
-
Steroidal saponins from the genus Allium Phytochemistry Reviews / PMC - NIH (2016). URL:[Link]
-
Natural products modulate cell apoptosis: a promising way for treating endometrial cancer Frontiers in Pharmacology (2023). URL:[Link]
-
Three spirostanol saponins and a flavane-O-glucoside from the fresh rhizomes of Tupistra chinensis Fitoterapia / ResearchGate (2015). URL:[Link]
-
Spirostane, furostane and cholestane saponins from Persian leek with antifungal activity Food Chemistry / ResearchGate (2018). URL:[Link]
Sources
- 1. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroidal Saponins and Cell Death in Cancer | IntechOpen [intechopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Steroidal Saponins from the Genus Smilax and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Natural products modulate cell apoptosis: a promising way for treating endometrial cancer [frontiersin.org]
- 8. Steroidal saponins from the genus Allium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: 2D NMR Spectroscopy Methods for Spirostanol Glycoside Characterization
Introduction & Mechanistic Background
Spirostanol glycosides (saponins) are complex steroidal secondary metabolites characterized by a lipophilic spiroketal aglycone linked to a hydrophilic oligosaccharide chain. These compounds are of critical interest in drug development due to their potent cytotoxic, anti-inflammatory, and cardiovascular activities[1].
Elucidating the exact 3D structure of a spirostanol glycoside presents a unique analytical challenge. The structural validation must account for the stereochemistry of the spiroketal F-ring (specifically the 25R vs. 25S configuration) and the exact sequence, linkage positions, and anomeric configurations of the sugar moieties[2]. This application note outlines a self-validating, causality-driven 2D NMR protocol for the comprehensive structural elucidation of spirostanol saponins.
Experimental Design & Causality
Solvent Selection Strategy
Protocol Choice: Pyridine- d5 is the gold-standard solvent for steroidal saponins[3]. Causality: Spirostanol glycosides are amphiphilic and readily form micelles in aqueous or purely protic solvents, which restricts molecular tumbling and broadens NMR lines. Pyridine- d5 disrupts these intermolecular hydrogen-bonding networks, ensuring the molecules exist as monomers. Furthermore, the aromatic ring current of pyridine induces a strong anisotropic deshielding effect. This shifts the heavily overlapped sugar carbinyl protons ( δ 3.5–4.5) downfield, separating them from the aglycone's aliphatic envelope ( δ 0.5–2.5) and drastically improving spectral resolution[3].
Sample Preparation Protocol
-
Purity Verification: Ensure the saponin is >95% pure via HPLC-ELSD prior to NMR analysis. Impurities in the sugar region will severely compromise 2D correlation mapping.
-
Desiccation: Lyophilize the sample (5–15 mg) for 24 hours. Residual water resonates near δ 4.8 in pyridine- d5 , which can completely obscure critical anomeric proton signals.
-
Dissolution: Dissolve the dried sample in 0.6 mL of 100% Pyridine- d5 .
-
Degassing: Transfer the solution to a high-quality 5 mm NMR tube. Degas using gentle sonication for 1 minute to remove dissolved paramagnetic oxygen, which can quench spatial correlations in ROESY experiments.
Data Acquisition Protocol
A robust structural assignment requires an orthogonal suite of NMR experiments. The following parameters are optimized for a 600 MHz spectrometer equipped with a cryoprobe[3].
-
1H & 13C NMR / DEPT-135: Acquire 1 H with 64k data points and a 2.0 s relaxation delay. For 13 C, DEPT-135 is mandatory. Causality: DEPT-135 differentiates CH 2 (negative phase) from CH/CH 3 (positive phase) signals. This is critical for instantly identifying the C-26 oxymethylene group of the spiroketal F-ring[4].
-
DQF-COSY & TOCSY: Utilize a TOCSY mixing time of 80–120 ms. Causality: This mixing time is sufficient to transfer magnetization from the well-resolved anomeric proton through the entire continuous spin system of a single monosaccharide ring, effectively isolating each sugar from the congested bulk spectrum[5].
-
HSQC (Multiplicity-Edited): Optimize for 1JCH = 145 Hz to map protons to their directly attached carbons.
-
HMBC: Optimize for nJCH = 8 Hz. This is the cornerstone experiment for bridging isolated spin systems (sugar-to-sugar and sugar-to-aglycone)[1].
-
ROESY: Use a mixing time of 300–500 ms. Causality: Spirostanol glycosides typically have molecular weights between 800–1500 Da. At 600 MHz, molecules of this size fall into the "NOE crossover region" ( ωτc≈1 ), where the maximum theoretical NOE approaches zero. ROESY utilizes spin-lock cross-relaxation, which is strictly positive regardless of correlation time, guaranteeing the detection of spatial proximities[1].
Step-by-step 2D NMR workflow for spirostanol glycoside structural elucidation.
Step-by-Step Structural Elucidation Workflow
Aglycone Characterization & Stereochemistry
The spirostanol skeleton is confirmed by the presence of a characteristic quaternary spiroketal carbon (C-22) resonating at δC 109–110[2]. The most critical stereochemical assessment is the orientation of the C-27 methyl group (25R vs. 25S).
Diagnostic Rule (Agrawal's Rule): The configuration at C-25 dictates the chemical environment of the geminal H-26 oxymethylene protons[4].
-
25R Configuration: The C-27 methyl group is equatorial. This symmetrical environment results in a small chemical shift difference between H-26a and H-26b ( Δδab<0.2 ppm in CDCl 3 /MeOH, or ∼0.33 ppm in Pyridine- d5 ).
-
25S Configuration: The C-27 methyl group is axial, inducing a strong anisotropic shielding effect on one of the geminal protons, leading to a large chemical shift difference ( Δδab>0.5 ppm)[4].
Oligosaccharide Sequencing and Linkage Analysis
-
Identify Anomeric Protons: Locate doublets in the δH 4.3–6.0 region. The coupling constant ( 3JH1,H2 ) determines the anomeric configuration. For example, β -D-glucopyranose exhibits a large axial-axial coupling ( J≈7.0–8.0 Hz), whereas α -L-rhamnopyranose exhibits a small equatorial-axial coupling ( J<2 Hz)[5].
-
Trace Spin Systems: Starting from each anomeric proton, use TOCSY and COSY to systematically "walk" around the sugar ring, assigning H-2 through H-6[5].
-
Assign Carbons: Overlay the proton assignments onto the HSQC spectrum to identify the corresponding C-1 through C-6 carbons for each sugar unit[6].
-
Establish Linkages: Analyze the HMBC spectrum for inter-residue 3JCH correlations. A cross-peak between the anomeric proton (H-1') of the proximal sugar and the aglycone carbon (e.g., C-3) confirms the root attachment point. Subsequent sugar-sugar linkages are confirmed by HMBC correlations from a terminal sugar's H-1'' to an inner sugar's oxygen-bearing carbon (e.g., C-2' or C-4').
Key 2D NMR correlations establishing the glycosidic linkage to the aglycone.
Quantitative Data Summaries
The following table summarizes the diagnostic quantitative NMR markers used to differentiate the F-ring stereochemistry, which is the most common point of failure in spirostanol characterization.
Table 1: Diagnostic NMR Chemical Shifts for Spirostanol Aglycones (Typical values)
| Structural Parameter | 25R Spirostanol (e.g., Diosgenin derivative) | 25S Spirostanol (e.g., Neotigogenin derivative) | Causality / Structural Significance |
| Δδ (H-26a, H-26b) | <0.35 ppm | >0.50 ppm | Anisotropic shielding from axial vs. equatorial C-27 methyl[4]. |
| C-22 (Spiroketal) | ∼109.5 ppm | ∼109.5 ppm | Confirms the spiroketal ring closure (distinguishes from furostanols)[2]. |
| C-25 | ∼30.5 ppm | ∼27.5 ppm | Upfield shift in 25S due to γ -gauche steric effects[4]. |
| C-27 (Methyl) | ∼17.5 ppm | ∼16.0 ppm | Equatorial (25R) vs Axial (25S) orientation shift[4]. |
References
-
Title: Furostanol and Spirostanol Saponins from Tribulus terrestris Source: Molecules (MDPI) URL: [Link]
-
Title: Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity... Source: PubMed Central (NIH) URL: [Link]
-
Title: Bufadienolide and Spirostanol Glycosides from the Rhizomes of Helleborus orientalis Source: Journal of Natural Products (ACS Publications) URL: [Link]
-
Title: Clintoniosides A – C, New Polyhydroxylated Spirostanol Glycosides from the Rhizomes of Clintonia udensis Source: Helvetica Chimica Acta URL: [Link]
-
Title: Three new spirostanol glycosides from Helleborus thibetanus Source: Natural Product Research (Taylor & Francis) URL: [Link]
-
Title: Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis Source: Molecules (MDPI) URL: [Link]
-
Title: Revisit to 25R/25S Stereochemical Analysis of Spirostane-type Steroidal Sapogenins and Steroidal Saponins via H-1 NMR Chemical Shift Data Source: Steroids (via ResearchGate) URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis [mdpi.com]
Application Notes and Protocols for the Chemical Synthesis of Spirostan α-D-Glucopyranoside Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Spirostan α-D-Glucopyranosides
Spirostanol glycosides, a class of saponins, are a diverse group of natural products exhibiting a wide range of pharmacological activities.[1][2] The carbohydrate moieties attached to the steroidal aglycone are crucial for their biological function, influencing properties such as solubility, bioavailability, and interaction with biological targets.[1] Among these, spirostan α-D-glucopyranoside derivatives are of significant interest due to their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The stereochemistry of the glycosidic linkage is paramount; the α-anomer often displays distinct biological activities compared to its β-counterpart.
The chemical synthesis of these complex molecules presents a significant challenge, primarily in achieving stereoselective formation of the 1,2-cis-glycosidic bond (the α-linkage in the case of D-glucose).[5][6] This guide provides a detailed overview of the key chemical synthesis pathways for spirostan α-D-glucopyranoside derivatives, focusing on strategies to control anomeric selectivity. We will delve into the rationale behind experimental choices, provide step-by-step protocols for key reactions, and present data in a clear and accessible format.
Core Synthesis Strategy: The Glycosylation Reaction
The cornerstone of synthesizing spirostan α-D-glucopyranoside derivatives is the glycosylation reaction, which involves the coupling of a spirostanol aglycone (the acceptor) with a suitably activated glucose derivative (the glycosyl donor).[7] The primary challenge lies in controlling the stereochemical outcome at the anomeric center to favor the formation of the α-glycosidic bond.
Key Considerations for α-Selective Glycosylation:
-
The Nature of the Glycosyl Donor: The choice of leaving group and protecting groups on the glycosyl donor significantly influences the stereoselectivity of the glycosylation reaction.[6]
-
The Role of Protecting Groups: Protecting groups on both the glycosyl donor and the spirostanol acceptor are critical for preventing unwanted side reactions and for directing the stereochemical outcome of the glycosylation.[8]
-
Catalyst and Reaction Conditions: The choice of catalyst (promoter) and reaction conditions (solvent, temperature) plays a pivotal role in activating the glycosyl donor and influencing the anomeric ratio of the product.[5][9]
Strategic Approaches to α-D-Glucopyranosylation of Spirostanols
Two primary strategies are employed to achieve α-selective glycosylation: direct glycosylation methods that favor α-anomer formation and strategies involving neighboring group participation to form the 1,2-trans (β) linkage, which can sometimes be manipulated or serve as a comparative benchmark. For the synthesis of α-D-glucopyranosides, methods that avoid or control neighboring group participation are essential.
The Halide Donor Approach with Non-Participating Protecting Groups
This classical approach utilizes a glycosyl halide (bromide or chloride) as the donor. To favor α-glycosylation, non-participating protecting groups, such as benzyl ethers, are installed at the C-2 position of the glucose donor. This prevents the formation of a cyclic acyl oxonium ion intermediate that would direct β-glycosylation.
Causality Behind Experimental Choices:
-
Glycosyl Bromide/Chloride: These are reactive donors that can be activated by various promoters.
-
Benzyl Ethers at C-2: The non-participating nature of the benzyl group at the C-2 position is crucial. It does not form a cyclic intermediate with the anomeric center, thus allowing the acceptor to attack from either the α or β face. The α-product is often favored under specific conditions due to the anomeric effect.
-
Silver Triflate (AgOTf) or Trimethylsilyl Triflate (TMSOTf) as Promoters: These are powerful Lewis acids that activate the glycosyl halide, facilitating the departure of the leaving group and the formation of an oxocarbenium ion intermediate.[7]
-
Insoluble Silver Salts (e.g., Silver Silicate): In some cases, insoluble silver salts can promote SN2-like displacement of the anomeric halide, leading to inversion of stereochemistry. If starting with an α-halide, this can lead to a β-glycoside, but with a β-halide, it can favor the α-product.[6]
Experimental Protocol 1: α-Glucosylation of Diosgenin using a Benzylated Glycosyl Bromide
This protocol describes the α-selective glucosylation of diosgenin, a common spirostanol, using a per-benzylated glucosyl bromide.
Materials:
-
Diosgenin
-
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide
-
Silver trifluoromethanesulfonate (AgOTf)
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular sieves
-
Triethylamine
-
Methanol
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of the Reaction Mixture:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add diosgenin (1.0 eq) and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
In a separate flask, dissolve 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide (1.5 eq) in anhydrous DCM.
-
-
Glycosylation Reaction:
-
Cool the diosgenin suspension to -40 °C.
-
Add the solution of the glycosyl bromide to the diosgenin suspension.
-
In a separate flask, dissolve AgOTf (2.0 eq) in anhydrous DCM, protecting from light.
-
Slowly add the AgOTf solution to the reaction mixture at -40 °C.
-
Allow the reaction to stir at -40 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the molecular sieves and silver salts. Wash the filter cake with DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the protected diosgenyl α-D-glucopyranoside.
-
-
Deprotection (if required):
-
The benzyl protecting groups can be removed by catalytic hydrogenation (e.g., H₂, Pd/C in methanol/ethyl acetate) to yield the final spirostan α-D-glucopyranoside derivative.
-
Table 1: Representative Reaction Parameters and Yields
| Spirostanol Acceptor | Glycosyl Donor | Promoter | Solvent | Temperature (°C) | α:β Ratio | Yield (%) |
| Diosgenin | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide | AgOTf | DCM | -40 | >10:1 | 60-75 |
| Tigogenin | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide | TMSOTf | DCM | -60 | >8:1 | 55-70 |
The Trichloroacetimidate Donor Method
Glycosyl trichloroacetimidates are highly effective glycosyl donors that can be activated under mildly acidic conditions. The stereochemical outcome of the reaction can be influenced by the solvent and the nature of the protecting groups. Non-polar solvents like hexane or diethyl ether can favor the formation of the α-glycoside via an SN2-like mechanism on the protonated imidate.
Causality Behind Experimental Choices:
-
Glycosyl Trichloroacetimidate: A stable, yet highly reactive glycosyl donor.
-
Non-participating Protecting Groups at C-2: As with the halide donor method, benzyl or other non-participating groups at C-2 are used to avoid the formation of the 1,2-trans product.
-
Catalytic Trimethylsilyl Triflate (TMSOTf) or Boron Trifluoride Etherate (BF₃·OEt₂): These Lewis acids are used in catalytic amounts to activate the trichloroacetimidate donor.[7]
-
Solvent Effects: The choice of solvent can have a profound impact on the stereoselectivity. Non-polar solvents tend to favor SN2-like attack, leading to inversion at the anomeric center. If an α-trichloroacetimidate is used, this can lead to a β-glycoside. However, with a β-trichloroacetimidate or under conditions that favor an oxocarbenium ion intermediate, the α-product can be obtained.
Experimental Protocol 2: α-Glucosylation using a Trichloroacetimidate Donor
This protocol outlines the glycosylation of a spirostanol with a benzylated glucose trichloroacetimidate donor.
Materials:
-
Spirostanol (e.g., Diosgenin)
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (α/β mixture or pure anomer)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf), catalytic amount
-
Dichloromethane (DCM) or Diethyl Ether, anhydrous
-
4 Å Molecular sieves
Procedure:
-
Preparation of Reactants:
-
In a flame-dried flask under an inert atmosphere, dissolve the spirostanol acceptor (1.0 eq) and the glycosyl trichloroacetimidate donor (1.2 eq) in anhydrous DCM or diethyl ether.
-
Add activated 4 Å molecular sieves and stir for 30 minutes at room temperature.
-
-
Glycosylation:
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Add a solution of TMSOTf (0.1-0.3 eq) in the reaction solvent dropwise.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with a few drops of triethylamine or pyridine.
-
Filter through Celite, wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
-
-
Deprotection:
-
Remove the benzyl protecting groups via catalytic hydrogenation as described in Protocol 1.
-
Visualization of the Synthesis Pathway
Caption: General workflow for the synthesis of spirostan α-D-glucopyranosides.
Advanced Strategies for α-Selectivity
Recent advances in glycosylation chemistry have introduced novel catalysts and methodologies that offer improved α-selectivity.
-
Phenanthroline Catalysis: Certain phenanthroline-based catalysts have been shown to promote highly α-selective glycosylations.[1][10] These reactions often proceed through a double SN2 mechanism, leading to a net retention of stereochemistry at the anomeric center.[11]
-
Cobalt Catalysis: Cobalt complexes have emerged as effective catalysts for α-stereoselective glycosylation of glycals, which can be precursors to the desired glycosides.[12]
-
Remote Participation: The use of specific protecting groups at positions other than C-2 (e.g., C-4 or C-6) can sometimes influence the stereochemical outcome at the anomeric center through long-range interactions.[6][13] The levulinoyl group is one such protecting group that has been studied for its potential remote participation effects.[13]
Conclusion
The chemical synthesis of spirostan α-D-glucopyranoside derivatives is a challenging yet rewarding endeavor for the development of new therapeutic agents. Achieving high α-selectivity is the critical step, and this can be controlled through the judicious choice of glycosyl donor, protecting groups, catalyst, and reaction conditions. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize these complex and biologically important molecules. Careful optimization of the reaction parameters for each specific spirostanol and glucose donor combination is essential for achieving high yields and selectivities.
References
-
Highly stereoselective synthesis of α-glycosylated carboxylic acids by phenanthroline catalysis - PMC. (n.d.). Retrieved from [Link]
-
Cobalt-Catalyzed Highly α-Stereoselective Glycosylation of Glycals - ACS Publications. (2024, November 22). Retrieved from [Link]
-
Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts - PMC. (n.d.). Retrieved from [Link]
-
Synthesis, Modification and Biological Activity of Diosgenyl β-d-Glycosaminosides - PMC. (2020, November 20). Retrieved from [Link]
-
Diosgenin biosynthesis pathway and its regulation in Dioscorea cirrhosa L - PMC - NIH. (2024, January 23). Retrieved from [Link]
-
Phenanthroline-Catalyzed Stereoselective Formation of α-1,2-cis 2-Deoxy-2-Fluoro Glycosides. (n.d.). Retrieved from [Link]
-
1,2-cis-α-Stereoselective Glycosylation Utilizing a Glycosyl-Acceptor-Derived Borinic Ester and Its Application to the Total Synthesis of Natural Glycosphingolipids | Organic Letters - ACS Publications. (2016, September 14). Retrieved from [Link]
-
Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. (n.d.). Retrieved from [Link]
-
Diosgenin as a Novel Therapeutic Natural Product for Various Diseases - Informatics Journals. (2023, April 20). Retrieved from [Link]
-
Development of α-Selective Glycosylation with l-Oleandral and Its Application to the Total Synthesis of Oleandrin | Organic Letters - ACS Publications. (2023, February 5). Retrieved from [Link]
-
Full article: Enhanced production of diosgenin from Dioscorea zingiberensis in mixed culture solid state fermentation with Trichoderma reesei and Aspergillus fumigatus - Taylor & Francis. (2015, April 20). Retrieved from [Link]
-
A systematic biosynthetic production pathway for diosgenin. - ResearchGate. (n.d.). Retrieved from [Link]
-
Protecting Groups as a Factor of Stereocontrol in Glycosylation Reactions - ResearchGate. (n.d.). Retrieved from [Link]
-
Development of α-Selective Glycosylation with L-Oleandral and Its Application to the Total Synthesis of Oleandrin - PMC. (n.d.). Retrieved from [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - Frontiers. (n.d.). Retrieved from [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - MDPI. (2010, October 20). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Stereoselective 1,1′-glycosylation via reactivity tuning with protecting groups - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
A selective and mild glycosylation method of natural phenolic alcohols - PMC. (2016, March 15). Retrieved from [Link]
-
α-Selective glycosylation of secondary hydroxyl acceptors | Download Table. (n.d.). Retrieved from [Link]
-
Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of furostanol glycosides: discovery of a potent α-glucosidase inhibitor - PubMed. (2016, October 4). Retrieved from [Link]
-
Synthesis of Furostanol Glycosides: Discovery of a Potent α-Glucosidase Inhibitor | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Glycosides by Glycosynthases - PMC - NIH. (n.d.). Retrieved from [Link]
-
New Methods for the Synthesis, Activation, and Application of Thioglycosides - IRL @ UMSL. (n.d.). Retrieved from [Link]
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purification techniques for spirostan α-D-glucopyranoside from plant extracts
Application Notes & Protocols
Topic: High-Fidelity Purification of Spirostanol α-D-Glucopyranosides from Complex Plant Matrices
Audience: Researchers, Natural Product Scientists, and Drug Development Professionals
Abstract
Spirostanol glycosides, a prominent class of steroidal saponins, exhibit a wide spectrum of biological activities, making them prime candidates for pharmaceutical and nutraceutical development. However, their structural complexity and occurrence within intricate plant extracts present significant purification challenges. This guide provides a comprehensive, multi-stage strategy for the efficient isolation of high-purity spirostanol α-D-glucopyranosides. We move beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot the workflow for their specific plant material. The protocols detailed herein integrate classical chromatographic techniques with modern analytical validation, ensuring the isolation of compounds suitable for rigorous biological and structural assessment.
The Strategic Imperative for High-Purity Spirostanosides
Spirostanol α-D-glucopyranosides are characterized by a C27 steroidal aglycone (the sapogenin) linked to one or more sugar moieties. The specific nature of the aglycone and the arrangement of the glycan chains dictate the compound's biological function, which can range from cytotoxic to anti-inflammatory effects[1][2]. The purification process is not merely about isolation; it is about preserving the native structure while systematically removing a vast excess of interfering compounds such as lipids, pigments, and other glycoside classes.
The following workflow is designed as a logical, sequential reduction of complexity, from the crude plant extract to the analytically pure compound.
Caption: High-level workflow for spirostanoside purification.
Phase 1: Extraction and Initial Cleanup
Rationale
The primary objective of this phase is to efficiently extract the glycosides from the plant matrix while removing non-polar contaminants that can interfere with subsequent chromatographic steps.
-
Drying and Grinding: Increasing the surface area of the plant material is critical for achieving exhaustive extraction with the chosen solvent.
-
Defatting: Plant extracts are rich in lipids and chlorophyll. These compounds have low polarity and, if not removed, will co-elute with saponins in later normal-phase chromatography, severely compromising resolution. A preliminary wash with a non-polar solvent like petroleum ether or hexane is a non-negotiable first step.[3][4]
-
Solvent Extraction: Methanol and ethanol are the solvents of choice for saponins.[5] Their polarity is well-suited to solubilizing a broad range of glycosides. Hot extraction can increase efficiency, but care must be taken to avoid thermal degradation of labile compounds.[6][7]
Protocol: Initial Extraction
-
Preparation: Weigh 1 kg of dried, powdered plant material.
-
Defatting:
-
Add the powder to a large vessel and add 3 L of petroleum ether.
-
Stir or gently agitate for 2 hours at room temperature.
-
Filter the mixture, discard the petroleum ether, and allow the plant residue to air-dry completely in a fume hood to remove residual solvent.
-
-
Saponin Extraction:
-
Transfer the defatted plant material to a suitable extraction vessel.
-
Add 5 L of 95% ethanol (or methanol).
-
Extract at 60°C for 3-4 hours with continuous stirring.[6]
-
Filter the mixture while hot and collect the liquid extract.
-
Repeat the extraction process on the plant residue two more times to ensure complete recovery.
-
-
Concentration: Combine all ethanolic/methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a viscous, dark crude extract.
Phase 2: Preliminary Fractionation
Rationale
The crude extract is still a highly complex mixture. The goal of this phase is to enrich the saponin content by partitioning it away from highly polar (sugars, salts) and moderately polar compounds.
-
Liquid-Liquid Partitioning: This is a classic and highly effective technique. Saponins, being amphiphilic, have a preference for n-butanol when partitioned against water.[3][8] Highly polar contaminants like free sugars and inorganic salts will remain in the aqueous phase, while the butanol layer selectively captures the saponins.
-
Macroporous Resin Chromatography: Resins like Diaion HP-20 or D-101 provide an excellent secondary cleanup.[6][7][8] Saponins are adsorbed onto the non-polar resin surface from an aqueous solution. Washing with water removes remaining polar impurities, and subsequent elution with increasing concentrations of methanol or ethanol releases the saponins in a more concentrated and cleaner form.
Protocol: Generation of Crude Saponin Fraction
-
Suspension: Redissolve the concentrated crude extract (from step 2.2.4) in 1 L of distilled water. Some components may not fully dissolve; create a uniform suspension.
-
n-Butanol Partitioning:
-
Transfer the aqueous suspension to a large separatory funnel.
-
Add an equal volume (1 L) of n-butanol and shake vigorously for 5 minutes. Allow the layers to separate.
-
Drain and collect the lower aqueous layer. Collect the upper n-butanol layer.
-
Return the aqueous layer to the funnel and repeat the extraction with fresh n-butanol two more times.
-
Combine all n-butanol fractions.
-
-
Concentration: Concentrate the combined n-butanol fractions to dryness under reduced pressure to yield a crude saponin-rich extract.
-
Resin Chromatography (Optional but Recommended):
-
Dissolve the crude saponin extract in a minimal amount of 30% methanol/water.
-
Load this solution onto a pre-equilibrated Diaion HP-20 column.[6][7]
-
Wash the column with 3-5 column volumes (CV) of distilled water to remove highly polar impurities.
-
Elute the saponins using a stepwise gradient of methanol in water (e.g., 30%, 50%, 80%, 100% methanol).
-
Monitor the eluate using Thin Layer Chromatography (TLC) and combine the saponin-containing fractions.
-
Concentrate the combined fractions to yield the final Crude Saponin Fraction.
-
Phase 3: High-Resolution Chromatographic Purification
Rationale
This phase employs sequential chromatographic techniques with orthogonal separation mechanisms to resolve individual spirostanosides from the enriched fraction. The strategy is to move from low-resolution, high-capacity methods to high-resolution, lower-capacity methods.
Caption: Detailed chromatographic purification cascade.
Protocol: Silica Gel Column Chromatography (Normal-Phase)
This step separates compounds based on polarity. Spirostanosides, with their multiple hydroxyl groups, will interact with the silica. Eluting with a solvent system of increasing polarity will release the compounds in order of increasing polarity.
-
Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., chloroform). Pack a glass column uniformly.
-
Sample Loading: Dissolve the Crude Saponin Fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture completely and carefully layer it on top of the packed column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common and effective system is a gradient of Chloroform-Methanol-Water.[3] Monitor the collected fractions by TLC.
-
Fraction Analysis: Visualize the TLC plates by spraying with an anisaldehyde-sulfuric acid reagent and heating. Spirostanol glycosides typically appear as yellow or brownish spots.[9] Combine fractions that show similar TLC profiles.
| Table 1: Example Silica Gel Gradient Elution | | :--- | :--- | | Step | Solvent System (Chloroform:Methanol:Water, v/v/v) | | 1 | 90:10:1 | | 2 | 80:20:2 | | 3 | 70:30:3[8] | | 4 | 60:40:4 | | 5 | 100% Methanol (final wash) |
Protocol: Reversed-Phase (C18/ODS) Chromatography
This technique separates compounds based on hydrophobicity, providing a different separation mechanism from silica gel. It is excellent for separating spirostanosides that differ subtly in their aglycone structure or sugar chain length.
-
Column Packing: Use C18-bonded silica (ODS) as the stationary phase. Pack the column using a slurry method with methanol.
-
Sample Loading: Take a combined fraction from the silica gel step, concentrate it to dryness, and redissolve it in the initial mobile phase (e.g., 30% Methanol in Water).
-
Elution: Elute the column with a stepwise or linear gradient of increasing organic solvent (methanol or acetonitrile) in water.[6][10]
-
Fraction Collection: Collect fractions and analyze by TLC or analytical HPLC to pool those containing the target compound in its purest form.
Protocol: Preparative HPLC (Final Polishing)
For obtaining compounds with >95% purity required for structural elucidation and bioassays, preparative HPLC is the final step.[10]
-
Column and System: Use a preparative C18 column (e.g., 250 x 20 mm, 5 µm).[10]
-
Mobile Phase: An isocratic or shallow gradient system of methanol/water or acetonitrile/water is typically used. The exact ratio must be optimized based on analytical HPLC runs. For example, a 79:21 (v/v) mixture of MeOH/H₂O has been successfully used.[10]
-
Injection and Detection: Inject a concentrated solution of the semi-purified fraction from the previous step. Monitor the elution profile with a UV detector (e.g., at 203-210 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Collection: Collect the peak corresponding to the target spirostanol α-D-glucopyranoside.
-
Desalting: Concentrate the collected fraction to remove the organic solvent. If buffers were used, the remaining aqueous solution may need to be desalted using a small C18 solid-phase extraction (SPE) cartridge before final lyophilization.
Quality Control and Structural Elucidation
Throughout the purification process, rigorous analysis is key.
-
TLC: Essential for rapid, real-time monitoring of column chromatography fractions.
-
Analytical HPLC-UV/ELSD: Used to assess the purity of combined fractions and the final isolated compound.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of the isolated compound, offering crucial preliminary identification.[11][12]
-
NMR (Nuclear Magnetic Resonance): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are the definitive methods for complete structural elucidation, confirming the aglycone structure, the identity and sequence of sugars (including the α-D-glucopyranoside moiety), and their linkage points.[6][10][13][14]
Advanced Alternative: HSCCC
For labs equipped with the instrumentation, High-Speed Counter-Current Chromatography (HSCCC) offers a powerful alternative to traditional column chromatography. As a liquid-liquid partition technique, it eliminates irreversible adsorption onto a solid support, leading to higher sample recovery and faster separations. Solvent systems like ethyl acetate-n-butanol-methanol-water have been successfully employed for the one-step separation of multiple steroid saponins.[8][15]
References
-
Shibata, S., et al. (2020). A Total of Eight Novel Steroidal Glycosides Based on Spirostan, Furostan, Pseudofurostan, and Cholestane from the Leaves of Cestrum newellii. PMC. [Link]
-
Kim, J., et al. (2023). Characterization and Comparison of Steroidal Glycosides from Polygonatum Species by High-Performance Liquid Chromatography–Electrospray Ionization Mass Spectrometry. MDPI. [Link]
-
Chen, Y. F., et al. (2009). A spirostanol glycoside from wild yam (Dioscorea villosa) extract and its cytostatic activity on three cancer cells. Journal of Food and Drug Analysis. [Link]
- Wall, M. E., & Rothman, E. S. (1957). Process for extracting saponins from plant tissue. U.S. Patent No. 2,791,581. Washington, DC: U.S.
-
Cheok, C. Y., et al. (2019). A review on saponins from medicinal plants: chemistry, isolation, and determination. Journal of Medicinal Plants Research. [Link]
- Hershberg, E. B., & Gould, D. H. (1956). Process for the extraction of sapogenins from plant materials. U.S. Patent No. 2,774,714. Washington, DC: U.S.
-
Pajková, M., et al. (2021). Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages. PMC. [Link]
-
Li, H., et al. (2012). Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector. PMC. [Link]
-
Zhang, Y., et al. (2020). Characterization of spirostanol glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS. PubMed. [Link]
-
Zhang, Y., et al. (2020). Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis. MDPI. [Link]
-
Mimaki, Y., et al. (2023). Determination of Structure and Cytotoxicity of Ten Undescribed Steroidal Glycosides from Allium cristophii × A. macleanii 'Globemaster'. MDPI. [Link]
-
Liu, W., et al. (2015). Purification and characterization of a glycosidase with hydrolyzing multi-3-O-glycosides of spirostanol saponin activity from Gibberella intermedia. ResearchGate. [Link]
-
Sashida, Y., et al. (2003). Bufadienolide and Spirostanol Glycosides from the Rhizomes of Helleborus orientalis. Journal of Natural Products. [Link]
-
Wang, Y., et al. (2022). Recent Advances in Separation and Analysis of Saponins in Natural Products. MDPI. [Link]
-
Man, S., et al. (2021). Structures and Bioactivities of Steroidal Saponins Isolated from the Genera Dracaena and Sansevieria. PMC. [Link]
-
Sharma, P., & Sharma, A. (2014). CONVENTIONAL METHOD FOR SAPONIN EXTRACTION FROM CHLOROPHYTUM BORIVILIANUM Sant. et Fernand. ProQuest. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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reducing thermal degradation of spirostan α-D-glucopyranoside during isolation
Welcome to the technical support center for the isolation and purification of spirostan α-D-glucopyranosides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these thermally sensitive compounds. Here, you will find in-depth answers to common questions and detailed troubleshooting protocols to help you minimize degradation and maximize the yield and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is spirostan α-D-glucopyranoside, and why is it so susceptible to thermal degradation?
A spirostan α-D-glucopyranoside is a type of steroidal saponin. Its structure consists of a rigid, steroid-based aglycone (the sapogenin) linked to one or more sugar chains. The "spirostan" refers to the specific spiroketal structure at the C-22 position of the steroid, and "α-D-glucopyranoside" specifies a common sugar moiety attached via a glycosidic bond.
The primary vulnerability of these molecules lies in the glycosidic bond that links the sugar to the aglycone. This bond is susceptible to acid-catalyzed hydrolysis.[1][2][3][4] Elevated temperatures provide the activation energy needed for this reaction, leading to the cleavage of the sugar moiety and loss of the native compound. Furthermore, the aglycone itself can undergo rearrangements or degradation under harsh acidic or thermal conditions.[2][3]
Q2: What are the primary signs of thermal degradation in my sample?
The most common indicators of degradation during your isolation process include:
-
Appearance of New Spots on TLC: When analyzing your fractions by Thin-Layer Chromatography (TLC), you may observe new, often more polar (lower Rf) spots corresponding to the cleaved sugar and a less polar (higher Rf) spot corresponding to the aglycone (sapogenin).
-
Unexpected Peaks in HPLC/LC-MS: Chromatographic analysis will show a decrease in the peak area of your target compound and the emergence of new peaks corresponding to degradation products.
-
Low or Inconsistent Yields: If your final yield is significantly lower than expected based on the starting material, thermal degradation during the process is a likely culprit.
-
Changes in Solubility or Physical Appearance: Degraded samples may exhibit different solubility profiles or a change in color or consistency.
Q3: What is the ideal temperature range for handling these compounds?
For most operations, the guiding principle is to use the lowest effective temperature. While an optimal temperature can be compound-specific, a general range of 40-60°C is recommended for extraction steps.[5] For solvent removal using a rotary evaporator, temperatures should be kept below 45°C under reduced pressure to prevent degradation.[5] Whenever possible, processing at room temperature or in a cold room (4-10°C) is preferable, especially during storage of extracts.[5][6]
Q4: How does pH influence the stability of spirostan glycosides?
pH is a critical factor. The glycosidic bond is most stable in a near-neutral pH range (approximately 6-7.5).[7]
-
Acidic Conditions (pH < 5): Strongly acidic conditions significantly accelerate the hydrolysis of the glycosidic bond, even at moderate temperatures.[3][4] This is the most common cause of non-thermal degradation.
-
Alkaline Conditions (pH > 8): While less common, highly alkaline conditions can also lead to degradation, including epimerization or other rearrangements of the aglycone structure.[8]
It is crucial to neutralize any acidic or basic solvents or reagents used during the extraction and purification process as quickly as possible.
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific problems you may encounter at different stages of the isolation workflow.
Stage 1: Extraction
Problem: Low yield of the target glycoside from the initial plant material extract.
Possible Cause: Degradation during the extraction process due to high temperature or prolonged extraction time. Conventional methods like Soxhlet extraction, which use continuous heating, are often too harsh for thermolabile compounds.[9][10]
Solution:
-
Optimize Extraction Method: Switch from high-temperature methods to low-temperature or non-thermal techniques.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, allowing for efficient extraction at lower temperatures and for shorter durations.[5][10]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy for rapid, targeted heating of the solvent, significantly reducing extraction time and overall thermal stress.[5][11]
-
-
Control Temperature: If using conventional maceration or reflux extraction, maintain a strict temperature control, ideally between 50-60°C, to balance yield and stability.[5]
-
Minimize Time: Reduce the extraction time to the minimum required for efficient extraction. Monitor the extraction progress over time to determine the optimal duration.
Stage 2: Solvent Removal (Concentration)
Problem: Significant degradation is observed after concentrating the crude extract.
Possible Cause: The temperature of the water bath on the rotary evaporator is too high, causing thermal degradation even under vacuum.
Solution:
-
Low-Temperature Vacuum Evaporation: This is a critical step.
-
Freeze-Drying (Lyophilization): For highly sensitive compounds or aqueous extracts, freeze-drying is the gold standard. It removes the solvent by sublimation under deep vacuum, completely avoiding heat and preserving the compound's integrity.[13]
Stage 3: Purification (Chromatography)
Problem: The target compound is degrading on the chromatography column (e.g., silica gel).
Possible Cause: The stationary phase (like silica gel) can have acidic sites that catalyze the hydrolysis of the glycosidic bond. The heat generated from the solvent-stationary phase interaction can also contribute to degradation.
Solution:
-
Neutralize the Stationary Phase: Before packing the column, wash the silica gel with a suitable solvent system containing a small amount of a weak base (e.g., 0.1% triethylamine or ammonia in the mobile phase) to neutralize acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as reversed-phase C18 silica, or neutral alumina.
-
Control Temperature: For large-scale column chromatography, the heat of adsorption can be significant. If possible, use a jacketed column with a cooling circulator to maintain a constant, low temperature.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby eliminating issues with irreversible adsorption and acid-catalyzed degradation.[14]
Protocols & Methodologies
Protocol 1: Low-Temperature Ultrasound-Assisted Extraction (UAE)
This protocol is designed to maximize extraction efficiency while minimizing thermal exposure.
-
Preparation: Weigh 10 g of dried, powdered plant material.
-
Solvent Addition: Place the sample in a 250 mL beaker and add 100 mL of 70% ethanol. The use of aqueous ethanol often provides a good balance of polarity for extracting glycosides.[5]
-
Ultrasonication: Place the beaker in an ultrasonic bath with temperature control. Set the temperature to 40°C and the sonication frequency to 40 kHz.
-
Extraction: Sonicate for 30 minutes.
-
Filtration: Immediately after extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at reduced pressure, ensuring the water bath temperature does not exceed 40°C.
-
Storage: Store the final dried extract at 4°C in a desiccator to await further purification.[5]
Protocol 2: Quality Control by Thin-Layer Chromatography (TLC)
Use this protocol at each stage to monitor for the appearance of degradation products.
-
Plate Preparation: Use a silica gel 60 F254 TLC plate.
-
Spotting: Apply a small spot of your crude extract, partially purified fraction, and a reference standard (if available).
-
Mobile Phase: A common solvent system for spirostan glycosides is Chloroform:Methanol:Water (e.g., in a 7:3:0.5 ratio). The polarity may need to be optimized.
-
Development: Develop the plate in a saturated chromatography chamber.
-
Visualization:
-
First, view the plate under UV light (254 nm) to see UV-active compounds.
-
Next, spray the plate with a 10% sulfuric acid in ethanol solution, followed by gentle heating on a hot plate (approx. 100-110°C) for 5-10 minutes. Saponins typically appear as pink, purple, or brown spots.
-
-
Analysis: Compare the Rf values. The appearance of a new, higher Rf spot (less polar) may indicate the formation of the aglycone (sapogenin), a clear sign of hydrolysis.
Visual Guides & Data
Workflow for Minimizing Thermal Degradation
The following diagram outlines the critical decision points and recommended pathways for isolating thermally sensitive spirostan glycosides.
Caption: Recommended workflow for isolating spirostan glycosides.
Factors Contributing to Glycoside Degradation
This diagram illustrates the key factors that can lead to the unwanted hydrolysis of the glycosidic bond.
Caption: Key factors causing spirostan glycoside degradation.
Data Summary Table: Recommended Operating Conditions
| Parameter | Stage | Recommended Condition | Rationale |
| Temperature | Extraction | 40-60°C[5] | Balances extraction efficiency with compound stability. |
| Solvent Removal | < 45°C (Rotovap)[5] or < -50°C (Freeze-Dry)[13] | Prevents thermal decomposition during concentration. | |
| Storage | 4°C to -20°C[5][6] | Reduces degradation rate for long-term stability. | |
| pH | Extraction/Purification | 6.0 - 7.5 | Minimizes acid-catalyzed hydrolysis of the glycosidic bond.[7] |
| Extraction Method | Extraction | UAE, MAE, or Cold Maceration[10] | Reduces thermal stress and extraction time compared to conventional methods.[11] |
| Stationary Phase | Chromatography | Reversed-phase (C18), Neutral Alumina, or HSCCC[14] | Avoids the acidic sites present on standard silica gel that can cause degradation. |
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Mimaki, Y., et al. (2004). Spirostanol and Furostanol Glycosides from the Fresh Tubers of Polianthes tuberosa. Journal of Natural Products, 67(2), 214–220. Available from: [Link]
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Inoue, T., et al. (2003). Bufadienolide and Spirostanol Glycosides from the Rhizomes of Helleborus orientalis. Journal of Natural Products, 66(2), 224–229. Available from: [Link]
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Tan, W. S., et al. (2021). Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment. Molecules, 26(16), 4856. Available from: [Link]
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Majinda, R. R. T. (2012). Extraction and Isolation of Saponins. Methods in Molecular Biology, 864, 415–426. Available from: [Link]
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Kou, H., et al. (2005). Polyhydroxylated Spirostanol Saponins from the Tubers of Dioscorea polygonoides. Journal of Natural Products, 68(8), 1249–1252. Available from: [Link]
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Inoue, K., et al. (2020). A Total of Eight Novel Steroidal Glycosides Based on Spirostan, Furostan, Pseudofurostan, and Cholestane from the Leaves of Cestrum newellii. Molecules, 25(19), 4479. Available from: [Link]
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Li, Y., et al. (2024). Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review. Molecules, 29(18), 4384. Available from: [Link]
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Kiem, P. V., et al. (2019). Isolation of spirostanol glycosides from Solanum nigrum. Vietnam Journal of Chemistry. Available from: [Link]
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Ma, Q., et al. (2023). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 12(12), 2337. Available from: [Link]
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Liu, Y., et al. (2011). ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY. Acta Poloniae Pharmaceutica, 68(3), 427–431. Available from: [Link]
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Wang, H., et al. (2012). Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins. International Journal of Molecular Sciences, 13(2), 1994–2007. Available from: [Link]
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Lu, J., et al. (2021). Impact of Pressurized Liquid Extraction and pH on Protein Yield, Changes in Molecular Size Distribution and Antioxidant Compounds Recovery from Spirulina. Foods, 10(9), 2153. Available from: [Link]
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A Comparative Guide to the Cytotoxicity of Spirostan Derivatives in Human Cancer Cell Lines
The relentless pursuit of novel and effective anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates, spirostan derivatives, a class of steroidal saponins, have garnered significant attention for their potent cytotoxic effects against a variety of human cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of prominent spirostan derivatives, delves into their underlying mechanisms of action, and offers detailed protocols for assessing their efficacy in a laboratory setting. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to advance the investigation of these compelling natural products.
Introduction to Spirostan Derivatives: A Promising Frontier in Oncology
Spirostan derivatives are a class of naturally occurring steroid glycosides characterized by a spiroketal side chain. Found in a variety of plant species, these compounds have demonstrated a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] Their unique chemical structures allow them to interact with cellular membranes and modulate key signaling pathways, ultimately leading to cancer cell death.[1][3] This guide will focus on a comparative analysis of several well-studied spirostan derivatives, providing a framework for understanding their therapeutic potential.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic efficacy of spirostan derivatives varies significantly depending on the specific compound, the cancer cell line, and the experimental conditions. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard metric for comparing cytotoxicity. The following table summarizes the reported IC50 values for several spirostan derivatives across a range of human cancer cell lines.
| Spirostan Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Diosgenin | SAS | Oral Squamous Cell Carcinoma | 31.7 | [4] |
| HSC3 | Oral Squamous Cell Carcinoma | 61 | [4] | |
| A549 | Lung Adenocarcinoma | Varies | [5] | |
| HepG2 | Hepatocellular Carcinoma | Varies | [6] | |
| MCF-7 | Breast Adenocarcinoma | Varies | [7] | |
| Digitonin | CEM/ADR5000 | Multidrug-Resistant Leukemia | Varies (synergistic effects noted) | [8][9] |
| MCF-7 | Breast Adenocarcinoma | Varies (synergistic effects noted) | [8][9] | |
| Caco-2 | Colorectal Adenocarcinoma | 15.17 | [10] | |
| Methyl Protodioscin | DU145 | Prostate Carcinoma | Varies | [11][12] |
| HepG2 | Hepatocellular Carcinoma | Varies | [11] | |
| A549 | Lung Carcinoma | Varies | [11] | |
| Progenin III | CCRF-CEM | Leukemia | 1.59 | [13] |
| SKMel-28 | Melanoma | 31.61 | [13] | |
| Gitonin Derivative | A549 | Lung Carcinoma | Moderate to Excellent | [14] |
| HepG2 | Hepatocellular Carcinoma | Moderate to Excellent | [14] | |
| MCF-7 | Breast Adenocarcinoma | Moderate to Excellent | [14] | |
| Unnamed Spirostan Saponin | A549 | Lung Carcinoma | Significant | [15][16][17] |
| HepG2 | Hepatocellular Carcinoma | Significant | [15][16][17] |
Note: "Varies" indicates that while cytotoxic effects were reported, specific IC50 values were not consistently provided across the cited literature or were highly dependent on experimental conditions. "Moderate to Excellent" and "Significant" are qualitative descriptors from the source.
Unraveling the Mechanisms of Action: How Spirostan Derivatives Induce Cancer Cell Death
The cytotoxic activity of spirostan derivatives is not a blunt instrument but rather a sophisticated interplay of molecular events that converge to eliminate malignant cells. Several key mechanisms have been elucidated, including the induction of apoptosis, autophagy, and cell cycle arrest, often through the modulation of critical signaling pathways.[1][5][18]
A prevalent mechanism involves the interaction of saponins with cholesterol in the cell membrane, leading to pore formation and increased membrane permeability.[3] This disruption of membrane integrity can trigger a cascade of events leading to cell death.
Furthermore, many spirostan derivatives have been shown to modulate intracellular signaling pathways that govern cell survival and proliferation. For instance, Methyl Protodioscin has been found to suppress the MAPK signaling pathway by reducing cholesterol levels and disrupting lipid rafts in prostate cancer cells.[11][12] Diosgenin has been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cancer cell survival and proliferation.[7][19]
The following diagram illustrates a simplified model of the MAPK signaling pathway, a common target of spirostan derivatives.
Caption: Simplified MAPK signaling pathway and the inhibitory effect of spirostan derivatives.
Experimental Protocols for Assessing Cytotoxicity
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-characterized assays are essential. The MTT and LDH assays are two of the most widely used methods for evaluating the cytotoxic effects of chemical compounds on cultured cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[20][21][22] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.[20]
-
Compound Treatment: Treat the cells with various concentrations of the spirostan derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[20] Include untreated cells as a negative control.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[20][22]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized detergent solution, to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
The following diagram illustrates the workflow of the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method for assessing cytotoxicity. It quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the culture medium upon cell membrane damage.[23][24][25][26][27]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay to seed and treat the cells with the spirostan derivatives.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[23]
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[24]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[27] During this time, the released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.[24]
-
Data Analysis: Determine the amount of LDH released, which is proportional to the number of dead or damaged cells. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Conclusion and Future Directions
Spirostan derivatives represent a compelling class of natural products with significant potential for development as anticancer agents. Their diverse cytotoxic profiles and multifaceted mechanisms of action underscore the importance of continued research in this area. This guide has provided a comparative overview of their efficacy, shed light on their molecular targets, and offered standardized protocols for their evaluation. Future investigations should focus on elucidating the structure-activity relationships of these compounds, exploring their in vivo efficacy and safety profiles, and investigating their potential in combination therapies to overcome drug resistance and improve patient outcomes.
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Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction. J-Stage. [Link]
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Anti- Cancer Potential of Diosgenin, a Steroidal Saponin, against Human Oral Cancer Cells. National Journal of Maxillofacial Surgery. [Link]
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A Senior Application Scientist's Guide to Spirostanol Saponin Binding Affinity: A Comparative Analysis of In Silico and In Vitro Methodologies
For researchers in natural product chemistry and drug development, spirostanol saponins represent a compelling class of compounds. These steroidal glycosides, widely distributed in the plant kingdom, exhibit a remarkable spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and immunomodulatory effects[1][2][3]. The therapeutic potential of these molecules is intrinsically linked to their ability to bind with high affinity and specificity to biological targets such as signaling proteins and enzymes[4]. Consequently, the accurate determination of binding affinity is a cornerstone of any research program aimed at developing spirostanol saponins into viable drug candidates.
This guide provides an in-depth comparison of the two primary approaches for assessing binding affinity: computational (in silico) prediction and experimental (in vitro) measurement. We will explore the underlying principles, practical workflows, and inherent strengths and limitations of each, offering a clear rationale for why an integrated strategy is paramount for success in this field.
Part 1: The Predictive Power of In Silico Analysis
In silico techniques leverage computational power to model and predict the interaction between a ligand, such as a spirostanol saponin, and its protein target. These methods are invaluable for high-throughput screening and for generating structural hypotheses about the binding mechanism before undertaking resource-intensive lab work.[5][6]
Key Methodologies: Molecular Docking and Dynamics
Molecular Docking is the workhorse of computational drug design. It predicts the most likely binding pose of a ligand within a protein's active site and calculates a "scoring function" or "binding energy," typically expressed in kcal/mol, to estimate the strength of the interaction.[7][8][9] The causality behind this choice is speed and scale; thousands of saponin variants can be virtually screened against a target in a fraction of the time and cost of laboratory assays. This allows researchers to prioritize the most promising candidates for synthesis and experimental testing.
Molecular Dynamics (MD) Simulations offer a more refined, dynamic view. Where docking provides a static snapshot, MD simulates the movements of the protein and ligand over time (femtoseconds to microseconds).[5] This approach is crucial for assessing the stability of the predicted binding pose and for calculating binding free energies with greater accuracy using methods like MM/PBSA and MM/GBSA.[10][4][5] The rationale here is to validate the stability of interactions suggested by docking, ensuring the predicted complex doesn't fall apart in a more realistic, flexible environment.
Experimental Protocol: A Typical Molecular Docking Workflow
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential components.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues, a critical step as hydrogen bonds are key to binding.[11]
-
Define the binding site or "grid box" based on the location of a known ligand or predicted active site residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of the spirostanol saponin using chemical drawing software.
-
Perform energy minimization to obtain a low-energy, stable conformation.
-
Assign partial charges and define rotatable bonds, which allows the software to explore different ligand conformations during the docking process.
-
-
Docking Simulation:
-
Utilize docking software (e.g., AutoDock Vina, Schrödinger's Glide).[9]
-
The software systematically samples different orientations and conformations of the saponin within the defined binding site.
-
A scoring function evaluates each pose based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding to estimate the binding affinity.[11]
-
-
Analysis of Results:
-
Rank the resulting poses by their docking scores. The top-scoring poses represent the most probable binding modes.
-
Visually inspect the top poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues. This provides invaluable insight for structure-activity relationship (SAR) studies.
-
Visualization: In Silico Workflow
Caption: Workflow for predicting spirostanol saponin binding affinity using molecular docking.
Part 2: The Quantitative Certainty of In Vitro Assays
While in silico methods are predictive, in vitro assays provide direct, quantitative measurements of binding affinity. These experimental techniques are considered the gold standard for validating computational hits and accurately characterizing the interaction between a spirostanol saponin and its target protein.[5][12]
Key Methodologies: SPR and ITC
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time. The causality for choosing SPR lies in its ability to provide not only the equilibrium dissociation constant (K_D), a direct measure of affinity, but also the kinetic parameters of binding—the association (k_on) and dissociation (k_off) rates. This detailed kinetic information is crucial for understanding how quickly a drug binds to its target and how long it remains bound, which can be critical for its pharmacological effect.[13][14]
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed when a saponin binds to its target protein. Its unique advantage is that a single experiment yields a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).[5][13] This information reveals the driving forces behind the binding event (e.g., whether it is enthalpy-driven via hydrogen bonds or entropy-driven via hydrophobic interactions), which is invaluable for rational drug design and lead optimization.
Other valuable techniques include affinity ultrafiltration coupled with mass spectrometry (AUF-LC-MS) for screening mixtures and thermal shift assays (TSA) for high-throughput screening campaigns.[14][15]
Experimental Protocol: A Typical Surface Plasmon Resonance (SPR) Experiment
-
Protein Immobilization:
-
The purified target protein is covalently attached to the surface of a sensor chip (e.g., via amine coupling). The goal is to create a stable, active surface of the target protein.
-
A reference channel is prepared (often just activated and deactivated) to subtract non-specific binding and bulk refractive index changes from the signal.
-
-
Ligand Preparation:
-
The spirostanol saponin is dissolved in a suitable running buffer.
-
A series of dilutions are prepared to test binding across a range of concentrations, typically spanning at least one order of magnitude above and below the expected K_D.
-
-
Binding Measurement:
-
The running buffer is flowed continuously over both the protein and reference channels to establish a stable baseline.
-
The saponin dilutions are injected sequentially over the sensor surface. Binding of the saponin to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
-
Each injection consists of an association phase (saponin injection) followed by a dissociation phase (buffer flow only).
-
-
Data Analysis:
-
The reference channel data is subtracted from the active channel data for each injection to yield the specific binding signal.
-
The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the k_on and k_off rates.
-
The equilibrium dissociation constant (K_D) is calculated from the ratio of the rate constants (K_D = k_off / k_on). Alternatively, the response at equilibrium can be plotted against concentration to determine K_D.
-
Visualization: In Vitro (SPR) Workflow
Sources
- 1. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling [mdpi.com]
- 3. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spirostan and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Predicting Protein-Protein Binding Affinity by In silico Docking [jscimedcentral.com]
- 7. researchgate.net [researchgate.net]
- 8. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico investigation of saponins and tannins as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spirostan and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational methods for calculation of ligand-binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Characterization of spirostanol glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Spirostan, |A-D-glucopyranoside deriv
- 1. Effect of C-ring modifications on the cytotoxicity of spirostan saponins and related glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemstock.ae [chemstock.ae]
- 4. chemicalbook.com [chemicalbook.com]
- 5. static.mercateo.com [static.mercateo.com]
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